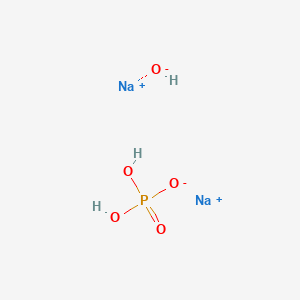

Phosphoric acid, disodium salt, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoric acid, disodium salt, hydrate, also known as disodium hydrogen phosphate, is an inorganic compound . It is one of several sodium phosphates and is known in anhydrous form as well as hydrates . All forms are water-soluble white powders . The anhydrous salt is hygroscopic . The molecular formula of this compound is HNaOP .

Synthesis Analysis

Phosphoric acid, disodium salt, hydrate can be generated by neutralization of phosphoric acid with sodium hydroxide . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate . In the second step, the resulting solution of monosodium phosphate is partially neutralized .Molecular Structure Analysis

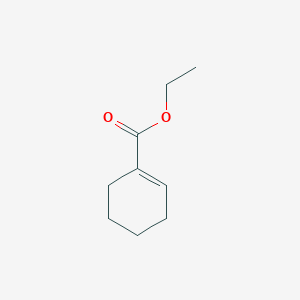

The structural configuration of phosphoric acid involves a central phosphorus atom bonded to an oxygen atom through a double bond. It’s also connected to three hydroxyl (-OH) groups via single bonds .Chemical Reactions Analysis

Phosphoric acid (H3PO4) can release up to three H+ ions, making it react differently from other mineral acids . Its reaction with bases typically results in three categories of salts . When exposed to high temperatures, phosphoric acid molecules form dimers, trimers, and long polymeric chains, as observed in polyphosphoric acids and meta-phosphoric acids .Physical And Chemical Properties Analysis

Phosphoric acid, disodium salt, hydrate is a white crystalline solid in its purest form . It has a melting point of 42.4° C . The acid is colorless, odorless, and a viscous liquid with a density of 2.030 g.cm-3 . It is non-toxic and non-volatile .properties

IUPAC Name |

disodium;dihydrogen phosphate;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXHNCUCBXIIPE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, disodium salt, hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)

![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)